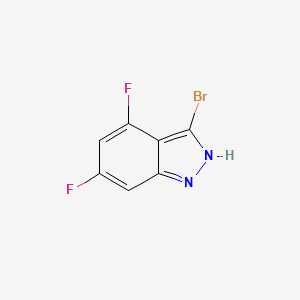

3-Bromo-4,6-difluoro-1H-indazole

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name |

3-bromo-4,6-difluoro-2H-indazole | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H3BrF2N2/c8-7-6-4(10)1-3(9)2-5(6)11-12-7/h1-2H,(H,11,12) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OMGZJDWENSGDAU-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=C(C=C(C2=C(NN=C21)Br)F)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H3BrF2N2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20646404 | |

| Record name | 3-Bromo-4,6-difluoro-2H-indazole | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20646404 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

233.01 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

887567-78-4 | |

| Record name | 3-Bromo-4,6-difluoro-1H-indazole | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=887567-78-4 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 3-Bromo-4,6-difluoro-2H-indazole | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20646404 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

A Comprehensive Technical Guide to 3-Bromo-4,6-difluoro-1H-indazole (CAS: 887567-78-4): A Privileged Scaffold in Modern Drug Discovery

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides an in-depth analysis of 3-Bromo-4,6-difluoro-1H-indazole, a key heterocyclic building block in medicinal chemistry. The indazole core is a recognized "privileged scaffold," frequently appearing in a multitude of clinically relevant molecules due to its ability to mimic the indole ring and engage in crucial hydrogen bonding interactions with biological targets.[1] The strategic introduction of bromine and fluorine atoms onto this scaffold significantly enhances its utility, offering a versatile handle for synthetic elaboration and modulating the physicochemical properties of derivative compounds. This guide will explore the synthesis, chemical properties, reactivity, and, most importantly, the application of this compound in the development of targeted therapeutics, with a focus on protein kinase inhibitors.

Introduction: The Significance of the Fluorinated Indazole Motif

Nitrogen-containing heterocycles are fundamental components of a vast number of natural products and pharmaceutical agents.[2] Among these, the indazole ring system, a bicyclic structure composed of a benzene ring fused to a pyrazole ring, has garnered immense attention in drug discovery.[2] Indazole derivatives exhibit a wide spectrum of pharmacological activities, including anti-inflammatory, antimicrobial, and potent antitumor effects.[3] Several successful drugs, such as the PARP inhibitor Niraparib and the multi-kinase inhibitor Pazopanib, feature the indazole core, underscoring its therapeutic relevance.

The subject of this guide, this compound, is a highly functionalized derivative designed for maximum synthetic versatility. The key features are:

-

The 1H-Indazole Core: Serves as a bioisostere of an indole, with the N-H group acting as a hydrogen bond donor and the pyrazolic nitrogen at position 2 acting as a hydrogen bond acceptor. This dual functionality is critical for binding to the hinge region of many protein kinases.

-

Bromine at Position 3: Provides a reactive handle for a variety of palladium-catalyzed cross-coupling reactions, most notably the Suzuki-Miyaura coupling. This allows for the straightforward introduction of diverse aryl and heteroaryl substituents to explore structure-activity relationships (SAR).

-

Difluoro Substitution at Positions 4 and 6: The presence of fluorine atoms significantly impacts the molecule's properties. Fluorine can enhance metabolic stability by blocking sites of oxidative metabolism, increase binding affinity through favorable electrostatic interactions, and modulate the acidity of the N-H proton, thereby influencing its hydrogen bonding capabilities.

This combination of features makes this compound a valuable starting material for the synthesis of compound libraries aimed at discovering novel therapeutics, particularly in oncology.

Physicochemical and Spectroscopic Properties

A thorough understanding of the physical and chemical characteristics of a starting material is paramount for its effective use in synthesis.

Table 1: Physicochemical Properties of this compound

| Property | Value | Source(s) |

| CAS Number | 887567-78-4 | [4] |

| Molecular Formula | C₇H₃BrF₂N₂ | [4] |

| Molecular Weight | 233.01 g/mol | [5] |

| Appearance | White solid (predicted/reported by suppliers) | [6] |

| Boiling Point | 331.4 ± 37.0 °C (Predicted) | [5][6] |

| Density | 1.946 ± 0.06 g/cm³ (Predicted) | [6] |

| pKa | 10.25 ± 0.40 (Predicted) | [6] |

| XLogP3 | 3.03 | [5] |

Spectroscopic Characterization:

-

¹H NMR: The proton NMR spectrum is expected to show signals in the aromatic region corresponding to the two protons on the benzene ring, as well as a broad singlet for the N-H proton. The fluorine atoms will cause splitting of the adjacent proton signals.

-

¹³C NMR: The carbon spectrum will display seven distinct signals for the aromatic carbons. The carbons bonded to fluorine will show characteristic large one-bond C-F coupling constants.

-

¹⁹F NMR: Two distinct signals are expected, one for each fluorine atom, with coupling to each other and to adjacent protons.

-

Mass Spectrometry (MS): The mass spectrum should show a characteristic isotopic pattern for the molecular ion due to the presence of one bromine atom (¹⁹Br and ⁸¹Br in approximately a 1:1 ratio). The exact mass should correspond to the molecular formula C₇H₃BrF₂N₂.

-

Infrared (IR) Spectroscopy: The IR spectrum is expected to show a characteristic N-H stretching band, as well as aromatic C-H and C=C stretching vibrations. C-F and C-Br stretching bands will also be present in the fingerprint region.

Synthesis of this compound: A Proposed Pathway

A definitive, published synthesis protocol for this compound is not currently available. However, based on established indazole synthesis methodologies and a patent for the closely related isomer, 5-bromo-4-fluoro-1H-indazole, a reliable synthetic route can be proposed.[7][8] The most plausible approach involves a diazotization and cyclization of a suitably substituted aniline precursor.

The logical starting material for this synthesis would be 3,5-difluoro-2-methylaniline. The proposed multi-step synthesis is outlined below.

Caption: Proposed synthetic workflow for this compound.

Step-by-Step Proposed Protocol:

This protocol is adapted from the synthesis of 5-bromo-4-fluoro-1H-indazole and should be optimized by the end-user.[7]

Part 1: Bromination of 3,5-Difluoro-2-methylaniline

-

Dissolve 3,5-difluoro-2-methylaniline in a suitable solvent such as acetonitrile in a reaction vessel.

-

Cool the solution to 0-10 °C using an ice bath.

-

Slowly add N-bromosuccinimide (NBS) portion-wise, maintaining the temperature below 10 °C. The ortho-methyl group and the meta-directing fluorine atoms should favor bromination at the 4-position.

-

Monitor the reaction by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).

-

Upon completion, quench the reaction with an aqueous solution of sodium bisulfite.

-

Extract the product with a suitable organic solvent (e.g., ethyl acetate), wash the organic layer, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to yield 4-Bromo-3,5-difluoro-2-methylaniline.

Part 2: Diazotization, Cyclization, and Acetyl Protection

-

Dissolve the 4-Bromo-3,5-difluoro-2-methylaniline intermediate in a high-boiling point solvent like toluene.

-

Add acetic anhydride, which will serve as the acetylating agent for in-situ protection of the indazole nitrogen.

-

Heat the mixture to approximately 110 °C.

-

Slowly add an alkyl nitrite, such as isoamyl nitrite, dropwise. This reagent will effect the diazotization of the amino group, which is followed by an intramolecular cyclization to form the indazole ring.

-

Maintain the reaction at 110 °C and monitor for completion.

-

After cooling, concentrate the reaction mixture and purify the residue, for instance by slurrying in methanol, to obtain the acetyl-protected indazole intermediate.

Part 3: Deprotection to Yield the Final Product

-

Suspend the N-acetylated intermediate in a mixture of methanol and water.

-

Add an inorganic base, such as potassium carbonate or sodium hydroxide.

-

Stir the reaction at room temperature and monitor for the cleavage of the acetyl group.

-

Upon completion, add water to precipitate the product.

-

Filter the solid, wash with water, and dry under vacuum to afford the final product, this compound.

Chemical Reactivity and Synthetic Applications

The synthetic utility of this compound lies in its capacity to undergo functionalization, primarily at the bromine-bearing C3 position and the N1 position.

Palladium-Catalyzed Cross-Coupling: The Suzuki-Miyaura Reaction

The bromine atom at the 3-position is perfectly poised for palladium-catalyzed cross-coupling reactions. The Suzuki-Miyaura reaction, which couples an organohalide with an organoboron compound, is the most common and powerful method for this transformation.[5] This reaction allows for the facile creation of C-C bonds, enabling the introduction of a wide array of aryl and heteroaryl moieties.

Caption: General scheme for Suzuki-Miyaura cross-coupling of this compound.

Causality Behind Experimental Choices:

-

Catalyst: Palladium catalysts bearing phosphine ligands are standard for Suzuki couplings. Catalysts like [1,1'-Bis(diphenylphosphino)ferrocene]dichloropalladium(II) (Pd(dppf)Cl₂) are often effective for heteroaromatic substrates as they are generally stable and promote efficient catalytic turnover.[5]

-

Base: A base is required to activate the boronic acid and facilitate the transmetalation step in the catalytic cycle. Inorganic bases like potassium carbonate (K₂CO₃) or cesium carbonate (Cs₂CO₃) are commonly used.

-

Solvent: A mixture of an organic solvent (like 1,4-dioxane or dimethoxyethane) and water is often employed. The water is necessary to dissolve the inorganic base, creating a biphasic system where the reaction occurs.

This synthetic handle is paramount in the construction of inhibitors targeting protein kinases such as VEGFR, PLK4, and others, where a substituted indazole core often serves as the hinge-binding element.[6][7]

N-H Functionalization

The N-H proton of the indazole is acidic and can be deprotonated with a suitable base (e.g., NaH, K₂CO₃) to form an indazolide anion. This anion can then react with various electrophiles, allowing for alkylation or arylation at the N1 position. It is important to note that a mixture of N1 and N2 isomers can sometimes be formed, although the N1 isomer is often the thermodynamic product. This functionalization is frequently used to block the hydrogen-donating capability of the ring or to introduce additional points of interaction with a biological target.

Application in Drug Discovery: A Scaffold for Kinase Inhibitors

The indazole scaffold is a cornerstone in the design of protein kinase inhibitors. Kinases are a class of enzymes that play a critical role in cell signaling, and their dysregulation is a hallmark of many diseases, particularly cancer. Indazole-based compounds have been successfully developed as inhibitors for a variety of kinases.

The this compound is an ideal starting point for synthesizing analogs of potent kinase inhibitors. The general strategy involves using the indazole as the "hinge-binding" fragment, which forms hydrogen bonds with the backbone of the kinase hinge region. The substituent introduced at the C3 position via Suzuki coupling typically projects into the ATP-binding pocket, where it can be optimized for potency and selectivity.

Example Application Workflow: Synthesis of a Generic Kinase Inhibitor Scaffold

-

N-Protection (Optional but Recommended): To avoid side reactions during the subsequent coupling, the indazole N-H can be protected with a group like tert-butyloxycarbonyl (Boc) or by reaction with 2-(trimethylsilyl)ethoxymethyl chloride (SEM-Cl).

-

Suzuki-Miyaura Coupling: The protected 3-bromo-indazole is coupled with a desired aryl or heteroaryl boronic acid. This boronic acid is chosen based on the structure of the target kinase's active site.

-

Deprotection: The protecting group is removed under appropriate conditions (e.g., acid for Boc) to yield the final 3-aryl-indazole derivative, which can then be evaluated for its biological activity.

This modular approach allows for the rapid synthesis of a library of compounds, which is a key strategy in modern lead optimization.

Safety and Handling

As with any laboratory chemical, this compound should be handled with appropriate care.

-

Handling: Use in a well-ventilated area, preferably a chemical fume hood. Wear suitable personal protective equipment (PPE), including safety glasses, gloves, and a lab coat. Avoid contact with skin and eyes. Avoid formation of dust and aerosols.[5]

-

Storage: Store in a tightly closed container in a cool, dry place.[5]

-

Hazards: While specific toxicology data is not available, similar halogenated aromatic compounds may be harmful if swallowed, cause skin irritation, and cause serious eye irritation. Assume the compound is hazardous and handle accordingly.

Conclusion

This compound is a high-value, strategically designed building block for medicinal chemistry and drug discovery. Its trifecta of a privileged indazole core, a versatile brominated handle for cross-coupling, and modulating fluorine substituents make it an exemplary starting material for the synthesis of targeted therapeutics. While detailed public data on its synthesis and spectral characterization is sparse, its structural similarity to other well-studied indazoles allows for the confident prediction of its reactivity and application. For research groups focused on the discovery of novel kinase inhibitors and other targeted agents, this compound represents a powerful tool for accelerating the drug discovery process.

References

-

Suzhou Health Chemicals Co., Ltd. (n.d.). This compound. Retrieved January 17, 2026, from [Link]

- Cerecetto, H., & Gerpe, A. (2013). Indazole, a privileged scaffold in medicinal chemistry. Future Medicinal Chemistry, 5(9), 1105–1131.

- CN110452177A - A kind of synthetic method of the fluoro- 1H- indazole of the bromo- 4- of 5-. (2019). Google Patents.

- Jin, L., Asad, N., Lyons, M., Muniz-Machado, S., Burns, J. M., Roper, T. D., ... & Klumpp, D. (2024). Practical Synthesis of 7-Bromo-4-chloro-1H-indazol-3-amine: An Important Intermediate to Lenacapavir. Molecules, 29(12), 2705.

-

Organic Chemistry Portal. (n.d.). Indazole synthesis. Retrieved January 17, 2026, from [Link]

-

PrepChem.com. (n.d.). Synthesis of (b) 6-Bromo-3-(1-methyl-4-piperidinyl)-1H-indazole. Retrieved January 17, 2026, from [Link]

- Jin, L., Asad, N., Lyons, M., Muniz-Machado, S., Burns, J. M., Roper, T. D., ... & Klumpp, D. (2024).

- CN107805221A - Method for preparing 1H-indazole derivative. (2018). Google Patents.

- Liu, Y., Zhang, Y., & Wang, Q. (2021). Recent Advances in Indazole-Containing Derivatives: Synthesis and Biological Perspectives. Molecules, 26(21), 6567.

-

Cambridge Open Engage. (2024). Practical synthesis of 7-bromo-4-chloro-1H-indazol-3-amine: an important intermediate to Lenacapavir. Retrieved January 17, 2026, from [Link]

- Wang, Y., Li, S., Zhang, Y., Wang, Y., & Sun, J. (2023).

- Asad, N., Lyons, M., Muniz-Machado, S., Burns, J. M., Roper, T. D., Laidlaw, G. M., ... & Klumpp, D. (2024). Practical Synthesis of 7-Bromo-4-chloro-1H-indazol-3-amine: An Important Intermediate to Lenacapavir. Molecules, 29(12), 2705.

-

Organic Syntheses. (2020). Preparation of 1H-Indazole-3-carbonitrile. Retrieved January 17, 2026, from [Link]

- US6982274B2 - 1H-indazole compound. (2006). Google Patents.

- Alkorta, I., Elguero, J., & Yranzo, G. I. (2010). Study of the Addition Mechanism of 1H-Indazole and Its 4-, 5-, 6-, and 7-Nitro Derivatives to Formaldehyde in Aqueous Hydrochloric Acid Solutions. The Journal of Organic Chemistry, 75(21), 7248–7257.

- CN103570624A - Synthesis process of 3-bromo-5-nitro-1H-indazole. (2014). Google Patents.

-

Intermediates for critical molecular building block. (n.d.). 6-bromo-3-iodo-1H-indazole. Retrieved January 17, 2026, from [Link]

-

PubChem. (n.d.). 6-Bromo-3-chloro-1H-indazole. Retrieved January 17, 2026, from [Link]

-

Taylor & Francis. (n.d.). Indazole – Knowledge and References. Retrieved January 17, 2026, from [Link]

Sources

- 1. pdf.benchchem.com [pdf.benchchem.com]

- 2. Recent Advances in Indazole-Containing Derivatives: Synthesis and Biological Perspectives - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Design, Synthesis and Antitumor Activity of 1H-indazole-3-amine Derivatives - PMC [pmc.ncbi.nlm.nih.gov]

- 4. 887567-78-4|this compound|Suzhou Health Chemicals Co., Ltd. [healthchemicals.com]

- 5. echemi.com [echemi.com]

- 6. 887567-78-4 CAS MSDS (3-BROMO-4,6-DIFLUORO-(1H)INDAZOLE) Melting Point Boiling Point Density CAS Chemical Properties [chemicalbook.com]

- 7. CN110452177A - A kind of synthetic method of the fluoro- 1H- indazole of the bromo- 4- of 5- - Google Patents [patents.google.com]

- 8. Indazole synthesis [organic-chemistry.org]

An In-depth Technical Guide to the Physicochemical Properties of 3-Bromo-4,6-difluoro-1H-indazole

Introduction

3-Bromo-4,6-difluoro-1H-indazole is a halogenated heterocyclic compound of significant interest to the pharmaceutical and agrochemical industries. Its substituted indazole core is a privileged scaffold in medicinal chemistry, appearing in a wide array of biologically active molecules.[1] The presence of bromine and fluorine atoms provides unique electronic properties and metabolic stability, while also offering synthetic handles for further molecular elaboration, particularly through cross-coupling reactions.[2][3][4][5][6] A thorough understanding of the physicochemical properties of this compound is paramount for its effective utilization in drug discovery and development, influencing parameters such as solubility, permeability, and formulation.

This technical guide provides a comprehensive overview of the core physicochemical properties of this compound. Where experimental data is not publicly available, this guide details robust, field-proven protocols for their determination, empowering researchers to generate high-quality data for their specific applications.

Chemical Identity and Core Properties

The fundamental characteristics of this compound are summarized below. These properties form the basis for understanding its behavior in various chemical and biological systems.

| Property | Value | Source |

| Chemical Name | This compound | [7][8] |

| CAS Number | 887567-78-4 | [7][8] |

| Molecular Formula | C₇H₃BrF₂N₂ | [7][8] |

| Molecular Weight | 233.01 g/mol | [8] |

| Appearance | White solid | [8] |

Structural Elucidation and Spectral Analysis

The structural integrity and purity of this compound are critical for its application. Spectroscopic analysis provides the definitive confirmation of its chemical structure.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is the most powerful technique for the structural elucidation of organic molecules. For this compound, ¹H, ¹³C, and ¹⁹F NMR spectra would provide unambiguous evidence of its structure.

Experimental Protocol for NMR Analysis

-

Sample Preparation:

-

Accurately weigh 5-10 mg of this compound.

-

Dissolve the sample in approximately 0.6-0.7 mL of a suitable deuterated solvent (e.g., DMSO-d₆ or CDCl₃) in a clean, dry 5 mm NMR tube.[9]

-

Ensure complete dissolution, using gentle vortexing or sonication if necessary.

-

Filter the solution through a small plug of glass wool packed in a Pasteur pipette into a clean NMR tube to remove any particulate matter.

-

-

Data Acquisition:

-

Acquire ¹H and ¹³C NMR spectra on a high-field NMR spectrometer (e.g., 400 MHz or higher).

-

For ¹H NMR, a standard single-pulse experiment is typically sufficient.

-

For ¹³C NMR, a proton-decoupled experiment (e.g., zgpg30) is used to obtain singlets for each carbon atom.

-

Two-dimensional NMR experiments, such as COSY (Correlation Spectroscopy), HSQC (Heteronuclear Single Quantum Coherence), and HMBC (Heteronuclear Multiple Bond Correlation), can be employed for unequivocal assignment of all proton and carbon signals.

-

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of a molecule, further confirming its identity.

Experimental Protocol for GC-MS Analysis

-

Sample Preparation:

-

Instrumentation and Analysis:

-

Utilize a Gas Chromatograph (GC) coupled to a Mass Spectrometer (MS).[12]

-

Inject a small volume (e.g., 1 µL) of the sample solution into the GC.

-

The GC separates the analyte from any impurities before it enters the MS.

-

The MS ionizes the molecule (typically via electron impact, EI) and separates the resulting ions based on their mass-to-charge ratio (m/z).[12]

-

The resulting mass spectrum should show a molecular ion peak corresponding to the molecular weight of the compound, as well as characteristic isotopic patterns for bromine.

-

Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation.

Experimental Protocol for FTIR Analysis

-

Sample Preparation (Thin Solid Film Method):

-

Dissolve a small amount (a few milligrams) of this compound in a volatile solvent (e.g., methylene chloride).[13]

-

Apply a drop of the solution to a salt plate (e.g., NaCl or KBr) and allow the solvent to evaporate, leaving a thin film of the solid sample.[13]

-

Alternatively, for a solid sample, an Attenuated Total Reflectance (ATR) accessory can be used, which requires minimal sample preparation.[14]

-

-

Data Acquisition:

-

Place the prepared sample in the sample compartment of an FTIR spectrometer.

-

Acquire the spectrum, typically in the range of 4000-400 cm⁻¹.[15]

-

The resulting spectrum will show absorption bands characteristic of the functional groups present in the molecule, such as N-H stretching, C-H aromatic stretching, and C-F and C-Br stretching vibrations.

-

Physicochemical Properties

The physicochemical properties of a compound are critical determinants of its behavior in biological systems and its suitability for development as a therapeutic agent.

Melting Point

The melting point is a fundamental physical property that provides an indication of the purity of a crystalline solid.

Experimental Protocol for Melting Point Determination

-

Sample Preparation:

-

Measurement:

-

Place the capillary tube in a melting point apparatus.[19]

-

Heat the sample at a slow, controlled rate (e.g., 1-2 °C per minute) near the expected melting point.[18]

-

Record the temperature at which the first liquid appears and the temperature at which the entire sample becomes a clear liquid. This range is the melting point of the compound. A sharp melting range (typically ≤ 2 °C) is indicative of high purity.

-

Solubility

Solubility is a crucial parameter that affects a drug's absorption and bioavailability. It is typically determined in aqueous and organic solvents.

Experimental Protocol for Thermodynamic Solubility Determination (Shake-Flask Method)

-

Procedure:

-

Add an excess amount of solid this compound to a series of vials containing a known volume of the desired solvents (e.g., water, phosphate-buffered saline (PBS) pH 7.4, ethanol, DMSO).[20][21][22][23]

-

Seal the vials and agitate them at a constant temperature (e.g., 25 °C or 37 °C) for a sufficient time to reach equilibrium (typically 24-48 hours).[20][21]

-

After equilibration, allow any undissolved solid to settle.

-

Carefully withdraw a known volume of the supernatant and filter it through a 0.22 µm syringe filter to remove any remaining solid particles.

-

Dilute the filtrate with a suitable solvent and quantify the concentration of the dissolved compound using a validated analytical method, such as High-Performance Liquid Chromatography (HPLC) with UV detection or Liquid Chromatography-Mass Spectrometry (LC-MS).

-

Acidity Constant (pKa)

The pKa is the pH at which a compound exists in a 50:50 ratio of its protonated and deprotonated forms. For an indazole, the pKa of the N-H proton is a key determinant of its ionization state at physiological pH.

Predicted pKa

The predicted pKa for the N-H proton of this compound is approximately 10.25 .[8] This suggests that at physiological pH (around 7.4), the compound will exist predominantly in its neutral, un-ionized form.

Experimental Protocol for pKa Determination by UV-Vis Spectrophotometry

-

Procedure:

-

Prepare a series of buffer solutions with a range of pH values that bracket the expected pKa (e.g., from pH 8 to pH 12).[24][25]

-

Prepare a stock solution of this compound in a suitable solvent (e.g., methanol or DMSO).[24]

-

Add a small, constant volume of the stock solution to each buffer solution in a 96-well UV-transparent plate.[24]

-

Measure the UV-Vis absorbance spectrum of each solution over a relevant wavelength range.

-

Plot the absorbance at a wavelength where the protonated and deprotonated forms have different absorbances as a function of pH.

-

The pKa can be determined from the inflection point of the resulting sigmoidal curve.[26][27]

-

Reactivity and Applications in Drug Discovery

The chemical structure of this compound makes it a valuable building block in synthetic and medicinal chemistry. The bromine atom at the 3-position is particularly amenable to palladium-catalyzed cross-coupling reactions, such as Suzuki-Miyaura, Sonogashira, and Buchwald-Hartwig aminations.[2][3][4][5][6] These reactions allow for the introduction of a wide variety of substituents at this position, enabling the synthesis of diverse compound libraries for biological screening. The difluoro substitution on the benzene ring can enhance metabolic stability and modulate the electronic properties of the molecule, which can be beneficial for optimizing drug-like properties.

The indazole scaffold itself is a well-established pharmacophore found in numerous approved drugs and clinical candidates with a wide range of biological activities.

Diagrams

Experimental Workflow for Physicochemical Characterization

Caption: Workflow for the synthesis, purification, and physicochemical characterization of this compound.

Relationship of Physicochemical Properties to Drug Development

Sources

- 1. Recent Advances in Indazole-Containing Derivatives: Synthesis and Biological Perspectives - PMC [pmc.ncbi.nlm.nih.gov]

- 2. The Suzuki Reaction Applied to the Synthesis of Novel Pyrrolyl and Thiophenyl Indazoles - PMC [pmc.ncbi.nlm.nih.gov]

- 3. A regioselective C7 bromination and C7 palladium-catalyzed Suzuki–Miyaura cross-coupling arylation of 4-substituted NH-free indazoles - PMC [pmc.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

- 5. researchgate.net [researchgate.net]

- 6. A regioselective C7 bromination and C7 palladium-catalyzed Suzuki–Miyaura cross-coupling arylation of 4-substituted NH-free indazoles - RSC Advances (RSC Publishing) [pubs.rsc.org]

- 7. 887567-78-4|this compound|Suzhou Health Chemicals Co., Ltd. [healthchemicals.com]

- 8. 887567-78-4 CAS MSDS (3-BROMO-4,6-DIFLUORO-(1H)INDAZOLE) Melting Point Boiling Point Density CAS Chemical Properties [chemicalbook.com]

- 9. NMR Sample Preparation | Chemical Instrumentation Facility [cif.iastate.edu]

- 10. researchgate.net [researchgate.net]

- 11. researchgate.net [researchgate.net]

- 12. tdi-bi.com [tdi-bi.com]

- 13. orgchemboulder.com [orgchemboulder.com]

- 14. egikunoo.wordpress.com [egikunoo.wordpress.com]

- 15. rtilab.com [rtilab.com]

- 16. uomus.edu.iq [uomus.edu.iq]

- 17. uomosul.edu.iq [uomosul.edu.iq]

- 18. chem.libretexts.org [chem.libretexts.org]

- 19. jan.ucc.nau.edu [jan.ucc.nau.edu]

- 20. enamine.net [enamine.net]

- 21. downloads.regulations.gov [downloads.regulations.gov]

- 22. dissolutiontech.com [dissolutiontech.com]

- 23. Shake-Flask Solubility Assay - Enamine [enamine.net]

- 24. Rapid Determination of Ionization Constants (pKa) by UV Spectroscopy Using 96-Well Microtiter Plates - PMC [pmc.ncbi.nlm.nih.gov]

- 25. How to measure pKa by UV-vis spectrophotometry: A Chemagination Know-How Guide [chemagine.co.uk]

- 26. ishigirl.tripod.com [ishigirl.tripod.com]

- 27. hi-tec.tripod.com [hi-tec.tripod.com]

An In-depth Technical Guide to 3-Bromo-4,6-difluoro-1H-indazole: A Key Building Block for Modern Drug Discovery

This guide provides a comprehensive technical overview of 3-Bromo-4,6-difluoro-1H-indazole, a halogenated heterocyclic compound of significant interest to researchers, medicinal chemists, and professionals in drug development. We will delve into its molecular characteristics, outline a robust synthetic strategy, and explore its potential applications as a versatile scaffold in the synthesis of novel therapeutic agents.

Molecular Structure and Physicochemical Properties

This compound is a bicyclic aromatic compound featuring a benzene ring fused to a pyrazole ring. The strategic placement of three distinct functional groups—a bromine atom at the 3-position and two fluorine atoms at the 4- and 6-positions—creates a unique electronic and steric profile, making it a valuable intermediate for chemical library synthesis and lead optimization.

The indazole core is a well-established "privileged scaffold" in medicinal chemistry, known for its ability to interact with a variety of biological targets.[1][2] The addition of fluorine atoms often enhances metabolic stability, binding affinity, and membrane permeability of drug candidates, while the bromine atom at the C3 position serves as a versatile synthetic handle for introducing further molecular complexity through cross-coupling reactions.

Molecular Structure:

Caption: 2D structure of this compound.

Table 1: Physicochemical Properties of this compound

| Property | Value | Source |

| CAS Number | 887567-78-4 | [3] |

| Molecular Formula | C₇H₃BrF₂N₂ | [3] |

| Molecular Weight | 233.01 g/mol | Calculated |

| Exact Mass | 231.9448 Da | Calculated |

| Appearance | White to off-white solid (anticipated) | N/A |

| Purity | ≥98.5% (typical commercial grade) | [3] |

| Solubility | Soluble in organic solvents like DMSO, DMF, Methanol (anticipated) | N/A |

| Storage | Store in a cool, dry, well-ventilated area away from incompatible substances. | [4] |

Proposed Synthesis Methodology

While specific literature detailing the synthesis of this compound is scarce, a reliable synthetic route can be designed based on established indazole synthesis protocols, particularly the diazotization and cyclization of a substituted aniline precursor.[5][6] The following multi-step protocol outlines a logical and field-proven approach.

Causality Behind Experimental Choices:

-

Starting Material: 2,4-Difluoroaniline is a commercially available and logical starting point, containing the required fluorine substitution pattern.

-

Nitration: Regioselective nitration is the first key step to install the nitrogen functionality required for the pyrazole ring formation. The conditions must be controlled to favor the desired isomer.

-

Bromination: The introduction of bromine ortho to the nitro group and meta to the amino group is a crucial step. N-Bromosuccinimide (NBS) is a common and effective brominating agent for activated aromatic rings.

-

Reduction: The nitro group is selectively reduced to an amine, creating the vicinal diamine functionality necessary for diazotization and cyclization.

-

Diazotization and Cyclization: The final ring-closing step involves the formation of a diazonium salt from the newly formed primary amine, followed by intramolecular cyclization to form the stable indazole ring system.

Caption: Proposed synthetic workflow for this compound.

Experimental Protocol (Representative):

This protocol is a representative methodology. Researchers should perform small-scale trials to optimize reaction conditions, concentrations, and purification methods.

Step 1: Synthesis of 2,4-Difluoro-6-nitroaniline

-

Cool a stirred solution of concentrated sulfuric acid to 0°C.

-

Slowly add 2,4-difluoroaniline (1.0 eq) while maintaining the temperature below 5°C.

-

Add a solution of nitric acid (1.1 eq) in sulfuric acid dropwise to the reaction mixture.

-

Stir the reaction at 0-5°C for 2-3 hours, monitoring completion by TLC or LC-MS.

-

Carefully pour the reaction mixture onto crushed ice and neutralize with a base (e.g., NaOH solution) to precipitate the product.

-

Filter the solid, wash with water, and dry under vacuum to yield the nitroaniline intermediate.

Step 2: Synthesis of 2-Bromo-4,6-difluoro-nitroaniline

-

Dissolve the 2,4-difluoro-6-nitroaniline (1.0 eq) in a suitable solvent such as acetonitrile or acetic acid.

-

Add N-Bromosuccinimide (NBS) (1.05 eq) portion-wise to the solution.

-

Stir the reaction at room temperature for 12-16 hours until the starting material is consumed.

-

Quench the reaction with an aqueous solution of sodium bisulfite.

-

Extract the product with an organic solvent (e.g., ethyl acetate), wash the organic layer with brine, dry over sodium sulfate, and concentrate under reduced pressure. Purify by column chromatography if necessary.

Step 3: Synthesis of 2-Bromo-4,6-difluoro-1,3-phenylenediamine

-

Suspend the 2-bromo-4,6-difluoro-nitroaniline (1.0 eq) in a mixture of ethanol and concentrated hydrochloric acid.

-

Add iron powder (Fe) or tin(II) chloride (SnCl₂) (3-5 eq) portion-wise.

-

Heat the mixture to reflux (approx. 80°C) for 4-6 hours.

-

Cool the reaction, filter off the solids, and neutralize the filtrate.

-

Extract the product into an organic solvent and purify as needed.

Step 4: Synthesis of this compound

-

Dissolve the diamine intermediate (1.0 eq) in glacial acetic acid.

-

Cool the solution to 0-5°C in an ice bath.

-

Add an aqueous solution of sodium nitrite (NaNO₂) (1.1 eq) dropwise, keeping the temperature below 10°C.

-

Allow the reaction to stir at low temperature for 1 hour, then warm to room temperature and stir for an additional 2-4 hours.

-

Pour the mixture into water and extract the product with ethyl acetate.

-

Wash the combined organic layers, dry, and concentrate. The crude product can be purified by recrystallization or silica gel chromatography to yield pure this compound.

Reactivity and Applications in Drug Discovery

The true value of this compound lies in its potential as a versatile building block. Its key reactive sites allow for controlled, stepwise elaboration into more complex molecules.

-

C-Br Bond Reactivity: The bromine atom at the 3-position is primed for various palladium-catalyzed cross-coupling reactions, such as Suzuki, Stille, Sonogashira, and Buchwald-Hartwig aminations. This allows for the direct installation of aryl, heteroaryl, alkyl, alkynyl, and amino moieties, providing a powerful tool for structure-activity relationship (SAR) studies.

-

N-H Acidity and Alkylation: The proton on the indazole nitrogen is acidic and can be deprotonated with a suitable base. The resulting anion can be alkylated or arylated, providing another vector for molecular diversification. This is particularly important for modulating physicochemical properties like solubility and for probing interactions with biological targets.

-

Role in Kinase Inhibition: The 1H-indazole-3-amine substructure is a known and effective "hinge-binding" fragment that interacts with the hinge region of many protein kinases.[2] This makes bromo-indazoles like this compound highly valuable starting materials for the synthesis of kinase inhibitors, a major class of anti-cancer drugs.[1]

Caption: Logical relationships of reactivity and potential applications.

Safety and Handling

As a research chemical, this compound should be handled with appropriate care. While a specific safety data sheet (SDS) is not widely available, data from structurally similar bromo-indazoles suggests the following hazards:

-

Acute Toxicity: Harmful if swallowed.[7]

-

Skin Irritation: Causes skin irritation.[7]

-

Eye Irritation: Causes serious eye irritation.[7]

-

Respiratory Irritation: May cause respiratory irritation.[7]

Recommended Precautions:

-

Personal Protective Equipment (PPE): Wear appropriate PPE, including chemical-resistant gloves, safety goggles, and a lab coat.

-

Handling: Handle in a well-ventilated area, preferably in a chemical fume hood, to avoid inhalation of dust.[4] Avoid contact with skin, eyes, and clothing.

-

Storage: Store in a tightly sealed container in a cool, dry place away from strong oxidizing agents and strong acids.[4]

This guide provides a foundational understanding of this compound, highlighting its structural features, a logical synthetic pathway, and its significant potential as a building block in the development of next-generation therapeutics.

References

- Google Patents. A kind of synthetic method of the fluoro- 1H- indazole of the bromo- 4- of 5-.

-

Taylor & Francis Online . Indazole – Knowledge and References. [Link]

-

PubMed Central (PMC) . Recent Advances in Indazole-Containing Derivatives: Synthesis and Biological Perspectives. [Link]

-

ChemRxiv . Practical synthesis of 7-bromo-4-chloro-1H-indazol- 3-amine: an important intermediate to Lenacapavir. [Link]

- Google Patents.

-

Suzhou Health Chemicals Co., Ltd . This compound. [Link]

-

PubChem . 4,6-Difluoro-1H-indazole. [Link]

-

PrepChem.com . Synthesis of (b) 6-Bromo-3-(1-methyl-4-piperidinyl)-1H-indazole. [Link]

-

National Institutes of Health (NIH) . Practical Synthesis of 7-Bromo-4-chloro-1H-indazol-3-amine: An Important Intermediate to Lenacapavir. [Link]

-

PubMed Central (PMC) . Design, Synthesis and Antitumor Activity of 1H-indazole-3-amine Derivatives. [Link]

-

Fisher Scientific . 5-Bromo-1H-indazole-3-carboxylic acid - SAFETY DATA SHEET. [Link]

-

AOBChem . 3-Bromo-6-fluoro-1H-indazole. [Link]

-

PubMed Central (PMC) . Novel 3-chloro-6-nitro-1H-indazole derivatives as promising antileishmanial candidates: synthesis, biological activity, and molecular modelling studies. [Link]

-

Chemsrc . 3-BROMO-6-HYDROXY-4-NITRO1H-INDAZOLE. [Link]

Sources

- 1. Recent Advances in Indazole-Containing Derivatives: Synthesis and Biological Perspectives - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Design, Synthesis and Antitumor Activity of 1H-indazole-3-amine Derivatives - PMC [pmc.ncbi.nlm.nih.gov]

- 3. 887567-78-4|this compound|Suzhou Health Chemicals Co., Ltd. [healthchemicals.com]

- 4. fishersci.com [fishersci.com]

- 5. CN110452177A - A kind of synthetic method of the fluoro- 1H- indazole of the bromo- 4- of 5- - Google Patents [patents.google.com]

- 6. CN107805221A - Method for preparing 1H-indazole derivative - Google Patents [patents.google.com]

- 7. store.apolloscientific.co.uk [store.apolloscientific.co.uk]

A Technical Guide to the Synthesis of 3-Bromo-4,6-difluoro-1H-indazole: A Key Intermediate for Kinase Inhibitors

Abstract: 3-Bromo-4,6-difluoro-1H-indazole is a pivotal building block in medicinal chemistry, primarily serving as a precursor to a new generation of targeted therapeutics, particularly protein kinase inhibitors. The strategic incorporation of a difluoro-substitution pattern enhances metabolic stability and binding affinity, while the C3-bromo handle allows for versatile downstream functionalization. This guide presents an in-depth, technically robust, and efficient two-stage synthetic pathway for this compound, designed for researchers and professionals in drug development. The synthesis proceeds via the formation of the 4,6-difluoro-1H-indazole core from a commercially available starting material, followed by a highly regioselective bromination at the C3 position. This document provides detailed mechanistic insights, step-by-step experimental protocols, and data interpretation to ensure reproducibility and success.

Part 1: Strategic Importance in Medicinal Chemistry

The indazole nucleus is recognized as a "privileged scaffold" in drug discovery, forming the structural core of numerous biologically active compounds.[1][2] Its unique electronic properties and ability to participate in crucial hydrogen bonding interactions make it an ideal fragment for engaging with biological targets. Indazole derivatives have demonstrated a wide array of pharmacological activities, including anti-inflammatory, anti-HIV, and antitumor effects.[1][2]

The target molecule, this compound, is of particular strategic importance as a direct precursor to 3-amino-4,6-difluoro-1H-indazole derivatives. This amino-indazole substructure is a highly effective "hinge-binding" fragment, crucial for the activity of many protein kinase inhibitors used in oncology.[3] Kinases are a class of enzymes that are often dysregulated in cancer, and designing small molecules to inhibit their activity is a cornerstone of modern cancer therapy.[4][5]

The Role of Fluorine: The inclusion of fluorine atoms at the C4 and C6 positions is a deliberate design choice. Fluorine substitution is a well-established strategy in medicinal chemistry to modulate a molecule's physicochemical properties. It can enhance metabolic stability by blocking sites susceptible to oxidative metabolism, increase binding affinity through favorable electronic interactions, and improve membrane permeability.[6] The 4,6-difluoro pattern, specifically, has been shown to be beneficial in potent kinase inhibitors targeting pathways like VEGFR-2.[7]

This guide details a logical and efficient pathway to access this high-value intermediate, empowering researchers to accelerate their drug discovery programs.

Part 2: Retrosynthetic Analysis and Synthesis Strategy

A logical approach to the synthesis of this compound involves a two-part strategy: first, the construction of the core heterocyclic system, followed by the introduction of the bromine atom.

Retrosynthetic Disconnection:

The C3-bromo bond is readily disconnected via an electrophilic bromination reaction, leading back to the 4,6-difluoro-1H-indazole intermediate. The indazole ring itself can be formed through a reductive cyclization process, a strategy common in heterocyclic chemistry.[8] This points to a substituted o-nitrotoluene as a plausible precursor. This retrosynthetic logic is illustrated below.

Caption: Retrosynthetic analysis of the target molecule.

Forward Synthesis Strategy:

Based on the retrosynthesis, a robust two-step forward synthesis is proposed:

-

Stage 1: Synthesis of 4,6-Difluoro-1H-indazole. This stage is accomplished via a modified Leimgruber–Batcho synthesis.[9][10] It begins with the regioselective nitration of commercially available 3,5-difluorotoluene to yield 1,5-difluoro-2-methyl-3-nitrobenzene. This intermediate is then condensed with N,N-dimethylformamide dimethyl acetal (DMF-DMA) to form a reactive enamine, which undergoes reductive cyclization to furnish the desired indazole core.

-

Stage 2: Regioselective C3-Bromination. The 4,6-difluoro-1H-indazole intermediate is then subjected to a mild and highly regioselective bromination at the electron-rich C3 position using 1,3-dibromo-5,5-dimethylhydantoin (DBDMH) as the bromine source.[11][12]

This overall workflow is efficient and utilizes readily available reagents, making it suitable for laboratory-scale synthesis.

Caption: Overall two-stage synthetic workflow.

Part 3: Mechanistic Discussion

A deep understanding of the reaction mechanisms is crucial for troubleshooting and optimization.

Mechanism of Indazole Formation (Leimgruber–Batcho Type):

The formation of the indazole ring from the o-nitrotoluene derivative is a two-part process within Stage 1.

-

Enamine Formation: The methyl group of 1,5-difluoro-2-methyl-3-nitrobenzene is activated (made acidic) by the strongly electron-withdrawing nitro group. In the presence of DMF-DMA, the methyl group is deprotonated, and the resulting carbanion attacks the electrophilic carbon of the acetal. Subsequent elimination of methanol yields a highly conjugated enamine intermediate.[13]

-

Reductive Cyclization: The nitro group of the enamine is reduced to an amino group. While various reducing agents can be used, a common method involves iron powder in acetic acid.[14] The newly formed amino group then undergoes a rapid intramolecular nucleophilic attack on the enamine's double bond. This cyclization event, followed by the elimination of dimethylamine and tautomerization, yields the aromatic 1H-indazole ring system.[10]

Caption: Mechanism for the formation of the indazole core.

Mechanism of C3-Bromination:

The bromination of the indazole core is a classic electrophilic aromatic substitution. The C3 position of the 1H-indazole tautomer is analogous to the alpha-position of a pyrrole ring, making it electron-rich and susceptible to electrophilic attack. 1,3-dibromo-5,5-dimethylhydantoin (DBDMH) serves as a source of an electrophilic bromine species ("Br+"). The reaction proceeds via the attack of the C3 carbon onto the electrophilic bromine, forming a cationic intermediate (sigma complex). A base in the reaction medium (or the hydantoin byproduct) then abstracts the proton from the C3 carbon, restoring aromaticity and yielding the final 3-bromo product.[15][16][17] This method is favored over using elemental bromine (Br₂) due to its milder nature, easier handling, and higher selectivity, minimizing side reactions.[18]

Part 4: Detailed Experimental Protocols

Safety Precaution: All manipulations should be carried out in a well-ventilated fume hood. Appropriate personal protective equipment (PPE), including safety glasses, lab coat, and chemical-resistant gloves, must be worn at all times.

Stage 1: Synthesis of 4,6-Difluoro-1H-indazole (Intermediate I)

-

Step 1a: Nitration of 3,5-Difluorotoluene

-

To a 250 mL round-bottom flask equipped with a magnetic stir bar and a dropping funnel, add concentrated sulfuric acid (98%, 40 mL). Cool the flask to 0 °C in an ice-water bath.

-

Slowly add fuming nitric acid (90%, 15 mL) dropwise to the sulfuric acid while maintaining the internal temperature below 10 °C.

-

Once the nitrating mixture is prepared, add 3,5-difluorotoluene (10.0 g, 78.0 mmol) dropwise over 30 minutes, ensuring the temperature does not exceed 10 °C.

-

After the addition is complete, allow the reaction to stir at 0-5 °C for 1 hour.

-

Carefully pour the reaction mixture onto 200 g of crushed ice with vigorous stirring.

-

Extract the aqueous mixture with ethyl acetate (3 x 75 mL).

-

Combine the organic layers and wash with saturated sodium bicarbonate solution (2 x 50 mL) and then with brine (50 mL).

-

Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to yield crude 1,5-difluoro-2-methyl-3-nitrobenzene as a yellow oil, which can be used in the next step without further purification.

-

-

Step 1b: Reductive Cyclization to 4,6-Difluoro-1H-indazole (I)

-

In a 500 mL flask, dissolve the crude nitrotoluene from the previous step in N,N-dimethylformamide (DMF, 100 mL).

-

Add N,N-dimethylformamide dimethyl acetal (DMF-DMA, 20.9 g, 175 mmol) and pyrrolidine (6.1 g, 86 mmol).

-

Heat the mixture to 110 °C and stir for 4 hours. The solution should turn a deep red/brown color.

-

Cool the reaction to room temperature and concentrate under high vacuum to remove the volatiles.

-

To the crude enamine residue, add a mixture of acetic acid (150 mL) and water (50 mL).

-

Add iron powder (21.8 g, 390 mmol) portion-wise, as the reaction is exothermic.

-

Heat the suspension to 80 °C and stir for 2 hours. Monitor the reaction by TLC until the starting enamine is consumed.

-

Cool the mixture to room temperature and filter through a pad of Celite®, washing the pad with ethyl acetate.

-

Neutralize the filtrate by carefully adding saturated sodium bicarbonate solution until effervescence ceases.

-

Extract the aqueous layer with ethyl acetate (3 x 100 mL).

-

Combine the organic layers, wash with brine, dry over anhydrous magnesium sulfate, and concentrate under reduced pressure.

-

Purify the crude product by flash column chromatography (silica gel, eluting with a gradient of 20-40% ethyl acetate in hexanes) to afford 4,6-Difluoro-1H-indazole (I) as a pale solid.

-

Stage 2: Synthesis of this compound (Target)

-

Dissolve 4,6-Difluoro-1H-indazole (I) (5.0 g, 32.4 mmol) in ethanol (100 mL) in a 250 mL round-bottom flask.

-

Add sodium carbonate (6.9 g, 65.0 mmol) followed by 1,3-dibromo-5,5-dimethylhydantoin (DBDMH) (4.6 g, 16.2 mmol, 0.5 eq).

-

Place the flask in an ultrasonic bath and sonicate at 40 °C for 30-45 minutes.[11][12] Alternatively, stir vigorously at 40-50 °C for 2-3 hours. Monitor reaction completion by TLC.

-

Once the starting material is consumed, remove the solvent under reduced pressure.

-

Add water (100 mL) to the residue and extract with ethyl acetate (3 x 50 mL).

-

Combine the organic layers, wash with 1M sodium thiosulfate solution (30 mL) to remove any residual bromine, followed by brine (30 mL).

-

Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.

-

The crude product can be purified by recrystallization from an ethanol/water mixture or by a short plug of silica gel to yield This compound as a white to off-white solid.

Part 5: Data Summary and Characterization

The following table summarizes the expected outcomes for the synthetic pathway. Yields are representative and may vary based on experimental conditions and purification efficiency.

| Step | Reactant | Product | MW ( g/mol ) | Typical Yield | Characterization Notes |

| 1a | 3,5-Difluorotoluene | 1,5-Difluoro-2-methyl-3-nitrobenzene | 173.11 | >90% (crude) | Used directly in the next step. |

| 1b | 1,5-Difluoro-2-methyl-3-nitrobenzene | 4,6-Difluoro-1H-indazole (I) | 154.12 | 60-75% | ¹H NMR, ¹³C NMR, MS (m/z [M+H]⁺ = 155.1) |

| 2 | 4,6-Difluoro-1H-indazole (I) | This compound | 233.02 | 85-95% | ¹H NMR, ¹³C NMR, MS (m/z [M+H]⁺ = 232.9, 234.9) |

Part 6: Conclusion

This guide has outlined a reliable and efficient synthetic route for the preparation of this compound, a high-value intermediate for the synthesis of kinase inhibitors and other potential therapeutics. The described two-stage process, beginning from 3,5-difluorotoluene, employs a robust indazole core formation strategy followed by a modern, selective C3-bromination. The detailed protocols and mechanistic discussions provided herein are intended to equip researchers and drug development professionals with the necessary knowledge to confidently synthesize this important building block, thereby facilitating the advancement of new therapeutic agents.

References

- BenchChem. (2025). Application Notes and Protocols for the Nitration of 3,5-Difluorotoluene. BenchChem.com.

-

Ying, S., Liu, X., Guo, T., Li, X., Zhou, M., Wang, X., Zhu, M., Jiang, H., & Gui, Q.-W. (2023). Ultrasound-assisted bromination of indazoles at the C3 position with dibromohydantoin. RSC Advances, 13(2), 581–585. Available at: [Link]

-

Ying, S., et al. (2023). Ultrasound-assisted bromination of indazoles at the C3 position with dibromohydantoin. PubMed Central. Available at: [Link]

-

Gribble, G. W. (2017). Leimgruber–Batcho Indole Synthesis. ResearchGate. Available at: [Link]

-

Ying, S., et al. (2023). Ultrasound-assisted bromination of indazoles at the C3 position with dibromohydantoin. PubMed Central. Available at: [Link]

-

Ying, S., et al. (2022). Ultrasound-assisted bromination of indazoles at the C3 position with dibromohydantoin. ResearchGate. Available at: [Link]

-

Ying, S., et al. (2023). Ultrasound-assisted bromination of indazoles at the C3 position with dibromohydantoin. RSC Advances. Available at: [Link]

-

Clark, R. D., & Repke, D. B. (1984). The Leimgruber-Batcho Indole Synthesis. Heterocycles, 22(1), 195-221. Available at: [Link]

-

Wikipedia contributors. (2023). Leimgruber–Batcho indole synthesis. Wikipedia. Available at: [Link]

-

El-Fakharany, E. M., et al. (2020). Recent progress in therapeutic applications of fluorinated five-membered heterocycles and their benzo-fused systems. PubMed Central. Available at: [Link]

-

Giraud, F., Anizon, F., & Moreau, P. (2018). C3-INDAZOLE FUNCTIONALIZATION: A REVIEW. Arkivoc. Available at: [Link]

-

MANAC Inc. (2022). Benzylic brominations/aromatic ring brominations: DBDMH bromination reactions. Chemia. Available at: [Link]

-

Herwig, L., et al. (2023). Nitroreductase-triggered indazole formation. ChemRxiv. Available at: [Link]

-

Sharma, A., et al. (2021). Current progress, challenges and future prospects of indazoles as protein kinase inhibitors for the treatment of cancer. RSC Advances. Available at: [Link]

-

Schiess, R., et al. (2019). Accessing Multiple Classes of 2H-Indazoles: Mechanistic Implications for the Cadogan and Davis-Beirut Reactions. NIH. Available at: [Link]

-

Chen, B., et al. (2005). Useful synthesis of 4-substituted indoles. The Journal of Organic Chemistry. Available at: [Link]

-

Li, J., et al. (2015). One-pot tandem synthesis of 2,3-unsubstituted indoles, an improved Leimgruber–Batchoindole synthesis. RSC Advances. Available at: [Link]

-

Hanan, E. J., et al. (2010). Mild and General One-Pot Reduction and Cyclization of Aromatic and Heteroaromatic 2-Nitroamines to Bicyclic 2H-Imidazoles. Organic Chemistry Portal. Available at: [Link]

-

Sharma, A., et al. (2021). Current progress, challenges and future prospects of indazoles as protein kinase inhibitors for the treatment of cancer. RSC Advances. Available at: [Link]

-

ResearchGate. (2008). Synthesis of 1H-Indazoles by Reductive Cyclization of o-Nitro-ketoximes. Request PDF. Available at: [Link]

-

Choudary, B. M., et al. (2003). Solid acid catalysts for fluorotoluene nitration using nitric acid. RSC Publishing. Available at: [Link]

-

Toledano, A. S., et al. (2024). Synthesis of Indazoles via N-N Bond-Forming Oxidative Cyclization from 2-Aminomethyl-phenylamines. Organic Chemistry Portal. Available at: [Link]

- BenchChem. (2025). Application Notes and Protocols: The 3,4-Dichloro-1H-indazole Scaffold as a Foundation for Potent Kinase Inhibitors. BenchChem.com.

- Google Patents. (2019). CN110452177A - A kind of synthetic method of the fluoro- 1H- indazole of the bromo- 4- of 5-. Google Patents.

- Google Patents. (2013). Synthesis method of 3,5-dichloro-2,4-difluoronitrobenzene and pyrifluran. Google Patents.

-

Zhang, Y., et al. (2024). Design, synthesis and biological evaluation of indazole derivatives as VEGFR-2 kinase inhibitors with anti-angiogenic properties. PubMed. Available at: [Link]

-

ResearchGate. (2003). Solid acid catalysts for fluorotoluene nitration using nitric acid. ResearchGate. Available at: [Link]

-

Kumar, V., et al. (2013). Indazole: a medicinally important heterocyclic moiety. Medicinal Chemistry Research. Available at: [Link]

- BenchChem. (2025). Application Notes and Protocols: Nitration of 2,6-Difluorotoluene. BenchChem.com.

-

Organic Chemistry Portal. (n.d.). Synthesis of indazoles. Organic Chemistry Portal. Available at: [Link]

-

ResearchGate. (2024). Synthesis of 1H‐indazole derivatives. ResearchGate. Available at: [Link]

-

Ansari, M. F., et al. (2022). Recent Advances in Indazole-Containing Derivatives: Synthesis and Biological Perspectives. PubMed Central. Available at: [Link]

- Google Patents. (2018). CN107805221A - Method for preparing 1H-indazole derivative. Google Patents.

- BenchChem. (n.d.). Intermediates 6-bromo-3-iodo-1H-indazole for critical molecular building block. BenchChem.com.

-

Kumar, S., et al. (2024). Indazole – an emerging privileged scaffold: synthesis and its biological significance. NIH. Available at: [Link]

-

Journal of Medicinal and Chemical Sciences. (2023). Synthesis of Novel Series of 1-(6-Hydroxy-4-(1H-indol-3-yl)-3,6-dimethyl- 4,5,6,7-tetrahydro-1H-indazol-5-yl)ethan-1-oneas Evaluations of their Antimicrobial Activity with Insilco Docking Study. Journal of Medicinal and Chemical Sciences. Available at: [Link]

-

ResearchGate. (2021). Significance of 1,3,4-Oxadiazole Containing Compounds in New Drug Development. ResearchGate. Available at: [Link]

Sources

- 1. Recent Advances in Indazole-Containing Derivatives: Synthesis and Biological Perspectives - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Indazole – an emerging privileged scaffold: synthesis and its biological significance - PMC [pmc.ncbi.nlm.nih.gov]

- 3. pdf.benchchem.com [pdf.benchchem.com]

- 4. Current progress, challenges and future prospects of indazoles as protein kinase inhibitors for the treatment of cancer - RSC Advances (RSC Publishing) DOI:10.1039/D1RA03979B [pubs.rsc.org]

- 5. Current progress, challenges and future prospects of indazoles as protein kinase inhibitors for the treatment of cancer - RSC Advances (RSC Publishing) [pubs.rsc.org]

- 6. Recent progress in therapeutic applications of fluorinated five-membered heterocycles and their benzo-fused systems - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Design, synthesis and biological evaluation of indazole derivatives as VEGFR-2 kinase inhibitors with anti-angiogenic properties - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. Synthesis of Indazoles via N-N Bond-Forming Oxidative Cyclization from 2-Aminomethyl-phenylamines [organic-chemistry.org]

- 9. triggered.stanford.clockss.org [triggered.stanford.clockss.org]

- 10. Leimgruber–Batcho indole synthesis - Wikipedia [en.wikipedia.org]

- 11. Ultrasound-assisted bromination of indazoles at the C3 position with dibromohydantoin - RSC Advances (RSC Publishing) [pubs.rsc.org]

- 12. Ultrasound-assisted bromination of indazoles at the C3 position with dibromohydantoin - RSC Advances (RSC Publishing) DOI:10.1039/D2RA06867B [pubs.rsc.org]

- 13. researchgate.net [researchgate.net]

- 14. Mild and General One-Pot Reduction and Cyclization of Aromatic and Heteroaromatic 2-Nitroamines to Bicyclic 2H-Imidazoles [organic-chemistry.org]

- 15. Ultrasound-assisted bromination of indazoles at the C3 position with dibromohydantoin - PMC [pmc.ncbi.nlm.nih.gov]

- 16. pubs.rsc.org [pubs.rsc.org]

- 17. Benzylic brominations/aromatic ring brominations:DBDMH bromination reactions:N-bromo compounds(9):Discussion series on bromination/iodination reactions 9 – Chemia [chemia.manac-inc.co.jp]

- 18. researchgate.net [researchgate.net]

A Senior Application Scientist's Guide to the Synthesis of 3-Bromo-4,6-difluoro-1H-indazole: Starting Materials and Strategic Execution

Abstract

3-Bromo-4,6-difluoro-1H-indazole is a pivotal building block in contemporary medicinal chemistry, serving as a key intermediate in the synthesis of numerous therapeutic candidates, particularly kinase inhibitors. Its unique substitution pattern—a reactive bromine atom at the C3 position and two fluorine atoms activating the benzene ring—offers a versatile scaffold for drug discovery. This technical guide provides an in-depth analysis of the prevalent synthetic strategies for this compound, with a primary focus on the selection of starting materials. We will dissect the most common and efficient synthetic pathways, offering a rationale for experimental choices, detailed protocols, and a comparative analysis to aid researchers in selecting the optimal route for their specific needs.

Introduction: The Strategic Importance of this compound

The indazole core is a privileged heterocyclic motif in drug design, appearing in a multitude of approved drugs and clinical candidates.[1][2] The title compound, this compound (CAS No. 887567-78-4), has emerged as a particularly valuable intermediate.[3] The fluorine atoms at positions 4 and 6 significantly modulate the electronic properties of the molecule, often enhancing metabolic stability and binding affinity. The bromine at the 3-position provides a crucial handle for further functionalization, typically via cross-coupling reactions, allowing for the systematic exploration of the chemical space around the indazole core.

This guide is structured to provide a logical progression from retrosynthetic analysis to a detailed examination of forward syntheses, empowering researchers to make informed decisions based on efficiency, scalability, and cost.

Retrosynthetic Analysis: Identifying Key Precursors

A logical retrosynthetic disconnection of the target molecule points to two primary strategies:

-

Strategy A: Late-Stage Bromination. This approach involves the initial synthesis of the 4,6-difluoro-1H-indazole core, followed by a regioselective bromination at the C3 position. This is often the most direct route.

-

Strategy B: Indazole Ring Formation from a Brominated Precursor. This strategy involves constructing the indazole ring from a starting material that already contains the necessary bromine and fluorine substituents.

This analysis reveals that the most critical precursor is either 4,6-difluoro-1H-indazole or a suitably substituted aniline or toluene derivative that can be cyclized to form the brominated indazole ring.

Core Synthetic Pathway: Synthesis of 4,6-difluoro-1H-indazole and Subsequent Bromination

The most widely adopted and practical approach commences with a commercially available difluoro-substituted aniline or toluene. The synthesis can be conceptually divided into two main stages: formation of the indazole ring and its subsequent bromination.

Stage 1: Synthesis of the 4,6-Difluoro-1H-indazole Core

A common and effective method for constructing the indazole ring is through the diazotization and cyclization of an appropriately substituted aniline.[4] A highly relevant starting material for this pathway is 3,5-difluoroaniline .

Rationale for Starting Material Selection:

-

Commercial Availability: 3,5-difluoroaniline is a readily available and relatively inexpensive starting material.

-

Reaction Pathway: It allows for a straightforward reaction sequence involving diazotization followed by an intramolecular cyclization to form the indazole scaffold. While direct cyclization of 3,5-difluoroaniline itself is not the standard route, a related precursor, such as a 2-amino-4,6-difluorotoluene or a derivative thereof, is typically used. A more direct and documented industrial route often starts from 2,4-difluoro-6-nitrotoluene, which undergoes reduction and cyclization.

Workflow Diagram: Synthesis via Diazotization/Cyclization

Caption: General synthetic workflow from a substituted toluene.

Stage 2: Regioselective Bromination

With the 4,6-difluoro-1H-indazole core in hand, the final step is the introduction of a bromine atom at the C3 position. The indazole ring is an electron-rich heterocycle, making it susceptible to electrophilic substitution. The C3 position is the most nucleophilic and sterically accessible site for this reaction.

Choice of Brominating Agent:

-

N-Bromosuccinimide (NBS): A mild and highly selective reagent for the bromination of electron-rich heterocycles. It is often the reagent of choice to avoid over-bromination and harsh reaction conditions.

-

1,3-Dibromo-5,5-dimethylhydantoin (DBDMH): Another efficient and mild brominating agent that can be used under ultrasound-assisted conditions to accelerate the reaction.[5]

-

Elemental Bromine (Br₂): While effective, Br₂ is more aggressive and can lead to side products. Its use often requires careful control of stoichiometry and temperature.[5]

Detailed Experimental Protocols

The following protocols are synthesized from established methodologies and represent a reliable pathway for laboratory-scale synthesis.

Protocol 1: Synthesis of 4,6-Difluoro-1H-indazole

This procedure is adapted from analogous indazole syntheses involving the cyclization of substituted anilines.[4][6]

-

Reduction: To a stirred solution of 2,4-difluoro-6-nitrotoluene (1.0 eq) in acetic acid, add iron powder (3.0-5.0 eq) portion-wise at a temperature maintained below 110°C.

-

Reaction Monitoring: Stir the mixture vigorously at 110°C for 1.5-3 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) until the starting material is consumed.

-

Work-up: Cool the reaction mixture to room temperature and filter through a pad of Celite®. Wash the filter cake with ethyl acetate.

-

Extraction: Dilute the filtrate with water and extract with ethyl acetate (3x). Combine the organic layers, wash with saturated sodium bicarbonate solution and then brine.

-

Purification: Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure to yield 2-amino-4,6-difluorotoluene, which can often be used in the next step without further purification.

-

Cyclization: Dissolve the crude 2-amino-4,6-difluorotoluene (1.0 eq) in glacial acetic acid. Cool the solution to 0-5°C in an ice bath.

-

Diazotization: Add a solution of sodium nitrite (NaNO₂, 1.1 eq) in water dropwise, maintaining the temperature below 10°C.

-

Reaction: After the addition is complete, allow the mixture to stir at room temperature for 2-4 hours. The formation of the indazole ring occurs spontaneously.

-

Isolation: Pour the reaction mixture into ice water. Collect the resulting precipitate by filtration, wash thoroughly with cold water, and dry under vacuum to afford 4,6-difluoro-1H-indazole.

Protocol 2: Synthesis of this compound

This protocol utilizes a mild brominating agent for high regioselectivity.[5]

-

Dissolution: Dissolve 4,6-difluoro-1H-indazole (1.0 eq) in a suitable solvent such as acetonitrile or N,N-dimethylformamide (DMF).

-

Reagent Addition: Add N-Bromosuccinimide (NBS) (1.05-1.1 eq) portion-wise to the solution at room temperature.

-

Reaction: Stir the mixture at room temperature for 4-12 hours. Monitor the reaction by TLC or LC-MS until complete consumption of the starting material.

-

Quenching: Pour the reaction mixture into water to precipitate the product.

-

Isolation & Purification: Collect the solid by filtration. Wash the crude product with water and then a minimal amount of cold diethyl ether or hexane to remove any succinimide byproduct. The product can be further purified by recrystallization from ethanol/water or by column chromatography on silica gel if necessary.

Comparative Analysis of Synthetic Strategies

While the two-stage approach via 4,6-difluoro-1H-indazole is most common, alternative routes, such as those starting from pre-brominated aromatics, exist.[7] Below is a comparative table summarizing the key aspects of these strategies.

| Feature | Strategy A: Late-Stage Bromination | Strategy B: Cyclization of Brominated Precursor |

| Typical Starting Material | 2,4-Difluoro-6-nitrotoluene | 2-Bromo-4,6-difluoroaniline derivative |

| Number of Steps | Typically 3 (Reduction, Cyclization, Bromination) | Typically 1-2 (Cyclization, potential deprotection) |

| Overall Yield | Good to Excellent | Moderate to Good |

| Key Advantages | Utilizes more common starting materials. Final bromination step is usually high-yielding and clean. | Shorter synthetic route.[7] |

| Key Limitations | Longer overall sequence. | Starting materials can be more complex and expensive or require separate synthesis. |

| Scalability | Generally considered highly scalable. | May be limited by the availability of the advanced starting material. |

Mechanism Spotlight: Electrophilic Bromination of the Indazole Core

The regioselectivity of the bromination at C3 is a classic example of electrophilic aromatic substitution on an electron-rich heterocyclic system.

Caption: Mechanism of C3 bromination on the indazole ring.

The lone pair on the N1 nitrogen participates in the aromatic system, significantly increasing the electron density at the C3 position, making it the kinetic site for electrophilic attack. The resulting cationic intermediate (sigma complex) is stabilized by resonance. Subsequent deprotonation restores aromaticity, yielding the stable 3-bromo product.

Conclusion and Expert Recommendations

For the majority of research and development applications, the synthesis of this compound is most reliably and cost-effectively achieved through a two-stage process:

-

Formation of 4,6-difluoro-1H-indazole from a readily available precursor like 2,4-difluoro-6-nitrotoluene.

-

Regioselective C3 bromination using a mild agent such as N-Bromosuccinimide (NBS).

This strategy offers a robust, scalable, and well-documented pathway. The starting materials are accessible, and the individual reactions are high-yielding, making it the recommended route for producing this critical building block for drug discovery programs.

References

- BenchChem. (n.d.). Comparative analysis of synthetic routes to functionalized indazoles.

- ChemicalBook. (n.d.). 4-BROMO-6-FLUORO (1H)INDAZOLE synthesis.

- Organic Chemistry Frontiers. (n.d.). Divergent synthesis of functionalized indazole N-oxides with anticancer activity via the cascade reaction of N-nitrosoanilines with diazo compounds and HFIP. RSC Publishing.

- National Institutes of Health. (n.d.). Ultrasound-assisted bromination of indazoles at the C3 position with dibromohydantoin. PMC.

- Google Patents. (n.d.). CN110452177A - A kind of synthetic method of the fluoro- 1H- indazole of the bromo- 4- of 5-.

- ResearchGate. (n.d.). Scheme 20. Synthesis of indazole derivatives in different methods.

- ChemScene. (n.d.). 1H-Indazole, 4-bromo-6-chloro-5-(difluoromethyl)-1-(tetrahydro-2H-pyran-2-yl).

- PrepChem.com. (n.d.). Synthesis of (b) 6-Bromo-3-(1-methyl-4-piperidinyl)-1H-indazole.

- Google Patents. (n.d.). CN107805221A - Method for preparing 1H-indazole derivative.

- Organic Chemistry Portal. (n.d.). Indazole synthesis.

- Google Patents. (n.d.). CN112321510A - Preparation method of 4-bromo-5-methyl-1H-indazole.

- ResearchGate. (n.d.). Pathways for the synthesis of indazole derivatives.

- Google Patents. (n.d.). US3988347A - Process for the preparation of substituted indazoles.

- Google APIs. (n.d.). WO 2009/144554 A1.

- PubMed Central. (n.d.). Recent Advances in Indazole-Containing Derivatives: Synthesis and Biological Perspectives.

- PubMed Central. (n.d.). Design, Synthesis and Antitumor Activity of 1H-indazole-3-amine Derivatives.

- Suzhou Health Chemicals Co. (n.d.). This compound.

Sources

- 1. pdf.benchchem.com [pdf.benchchem.com]

- 2. Recent Advances in Indazole-Containing Derivatives: Synthesis and Biological Perspectives - PMC [pmc.ncbi.nlm.nih.gov]

- 3. 887567-78-4|this compound|Suzhou Health Chemicals Co., Ltd. [healthchemicals.com]

- 4. CN107805221A - Method for preparing 1H-indazole derivative - Google Patents [patents.google.com]

- 5. Ultrasound-assisted bromination of indazoles at the C3 position with dibromohydantoin - PMC [pmc.ncbi.nlm.nih.gov]

- 6. US3988347A - Process for the preparation of substituted indazoles - Google Patents [patents.google.com]

- 7. CN110452177A - A kind of synthetic method of the fluoro- 1H- indazole of the bromo- 4- of 5- - Google Patents [patents.google.com]

Spectroscopic Characterization of 3-Bromo-4,6-difluoro-1H-indazole: A Technical Guide

Abstract

This technical guide provides a comprehensive overview of the key spectroscopic characteristics of the novel heterocyclic compound, 3-Bromo-4,6-difluoro-1H-indazole (CAS No. 887567-78-4).[1] In the absence of publicly available experimental spectra, this document leverages established principles of nuclear magnetic resonance (NMR), infrared (IR) spectroscopy, and mass spectrometry (MS) to predict and interpret the compound's spectral data. Detailed theoretical analyses of ¹H, ¹³C, and ¹⁹F NMR spectra, including predicted chemical shifts and coupling constants, are presented. Furthermore, characteristic IR absorption bands and anticipated mass spectrometric fragmentation patterns are discussed. This guide is intended to serve as a valuable resource for researchers, scientists, and drug development professionals engaged in the synthesis, characterization, and application of fluorinated indazole derivatives. Standardized protocols for the acquisition of spectroscopic data for this class of compounds are also provided.

Introduction to this compound

This compound is a halogenated derivative of the indazole heterocyclic system. Indazoles are a class of bicyclic aromatic compounds consisting of a benzene ring fused to a pyrazole ring. They are of significant interest in medicinal chemistry due to their diverse biological activities, including anti-tumor, anti-inflammatory, and kinase inhibitory properties. The introduction of fluorine atoms and a bromine atom into the indazole scaffold can significantly modulate the compound's physicochemical properties, such as lipophilicity, metabolic stability, and binding affinity to biological targets. A precise understanding of the molecular structure and electronic properties, as afforded by spectroscopic analysis, is paramount for its rational application in drug design and development.

Molecular Structure:

Caption: Molecular structure of this compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is the most powerful tool for elucidating the structure of organic molecules in solution. For this compound, a combination of ¹H, ¹³C, and ¹⁹F NMR experiments will provide a detailed picture of its atomic connectivity and electronic environment.

Predicted ¹H NMR Spectrum

The ¹H NMR spectrum is expected to show two signals in the aromatic region, corresponding to the two protons on the benzene ring, and a broad signal for the N-H proton.

-